
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine
Vue d'ensemble
Description
“2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . It is also known as "[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride" .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .
Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives are diverse. For instance, the opening of the 1,2,3-thiadiazole ring under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide has led to the corresponding 4-methylsulfanylethynylfuran derivative .
Applications De Recherche Scientifique
Anti-Epileptic Agents
1,3,4-Thiadiazoles have been found effective for isoniazid-induced seizures . This suggests that derivatives like 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine could potentially be explored for anti-seizure medications.
Cytotoxic Effects on Cancer Cell Lines
Derivatives have shown cytotoxic effects on various leukemia cell lines and human cervical carcinoma cell lines . This indicates a potential application in cancer research for 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine as a chemotherapeutic agent.
Anti-Microbial Agents
Some 1,3,4-thiadiazole compounds exhibit considerable antibacterial activity against specific bacterial strains . This points to possible use in developing new antibacterial drugs.
Chemical Functionalization
The functionalization of 1,3,4-thiadiazole derivatives has been studied for producing compounds with variable chain lengths . This chemical versatility could be useful in material science or as intermediates in organic synthesis.
Antitumor Activity
Thiadiazoles have been reported to possess antitumor activity against human tumor cell lines . This suggests that 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine could be researched for its antitumor properties.
Dyeing Performance
Thiadiazole derivatives have been used in dyeing processes and show promising dyeing performance . This could imply an application in textile industry for 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine .
Orientations Futures
Future research could focus on the potential applications of “2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine” and its derivatives in various fields, such as medicine and industry . Further studies could also explore the potential of this compound as a building block for the synthesis of more complex molecules .
Mécanisme D'action
Target of Action
Compounds with a 1,3,4-thiadiazole unit have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It is known that the 1,3,4-thiadiazole unit can interact with biological targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Compounds containing a 1,3,4-thiadiazole unit have been found to influence a variety of biochemical pathways, potentially leading to various downstream effects .
Result of Action
Based on the known activities of compounds containing a 1,3,4-thiadiazol unit, it can be inferred that the compound may have a variety of potential effects .
Propriétés
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-4-7-8-5(9-4)2-3-6/h2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSMMEJJXLUOFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





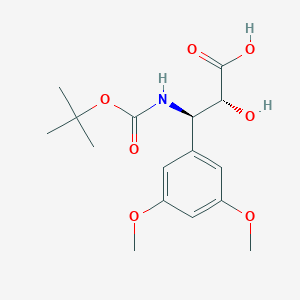
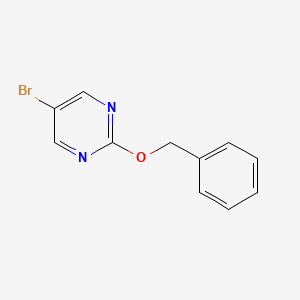
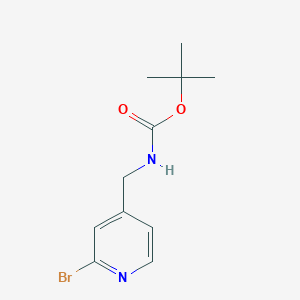
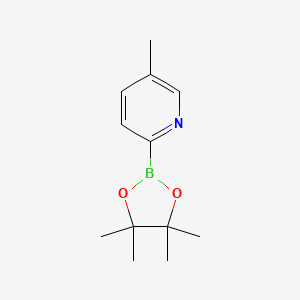






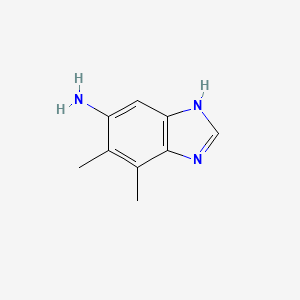
![[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1439313.png)